

Chemical formula and molecular weight of 4-Oxocyclohexane-1,1-dicarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxocyclohexane-1,1-dicarboxylic acid

Cat. No.: B1338851

[Get Quote](#)

Technical Guide: 4-Oxocyclohexane-1,1-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexane-1,1-dicarboxylic acid is a chemical compound with a cyclohexane core functionalized with a ketone and two carboxylic acid groups. Its structure presents a versatile scaffold for chemical synthesis and has potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and relevant data for research and development purposes.

Chemical Properties and Data

4-Oxocyclohexane-1,1-dicarboxylic acid, with the CAS number 58230-12-9, possesses the following key characteristics[1]:

Property	Value	Reference
Chemical Formula	$C_8H_{10}O_5$	
Molecular Weight	186.16 g/mol	
IUPAC Name	4-oxocyclohexane-1,1-dicarboxylic acid	
Synonyms	Cyclohexanone-4,4-dicarboxylic acid	
CAS Number	58230-12-9	

Synthesis Protocol

The synthesis of **4-Oxocyclohexane-1,1-dicarboxylic acid** can be achieved through a two-step process involving the synthesis of its diethyl ester precursor, diethyl 4-oxocyclohexane-1,1-dicarboxylate, followed by hydrolysis.

Step 1: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

A common method for the synthesis of diethyl 4-oxocyclohexane-1,1-dicarboxylate involves the reaction of 4,4-bis(ethoxycarbonyl)heptanedioic acid with a mixture of pyridine and acetic anhydride[2].

Experimental Protocol:

Parameter	Details	Reference
Starting Material	4,4-bis(ethoxycarbonyl)heptanedioic acid (78 mmol)	[2]
Reagents	10% (v/v) solution of pyridine in acetic anhydride (100 mL)	[2]
Reaction Conditions	Reflux with continuous stirring for 3 hours.	[2]
Work-up	<ol style="list-style-type: none">1. Cool to room temperature and concentrate under reduced pressure.2. Azeotrope twice with 95% ethanol (300 mL) and water (300 mL).3. Treat with solid potassium carbonate (93.6 mmol).4. Concentrate to remove ethanol.5. Dilute the remaining aqueous layer and extract with ether (2 x 150 mL).6. Combine organic phases, dry over magnesium sulfate, and filter.7. Concentrate the filtrate under reduced pressure.	[2]
Product	Diethyl 4-oxocyclohexane-1,1-dicarboxylate as an amber-colored oil.	[2]
Yield	62.9%	[2]

Step 2: Hydrolysis to 4-Oxocyclohexane-1,1-dicarboxylic acid

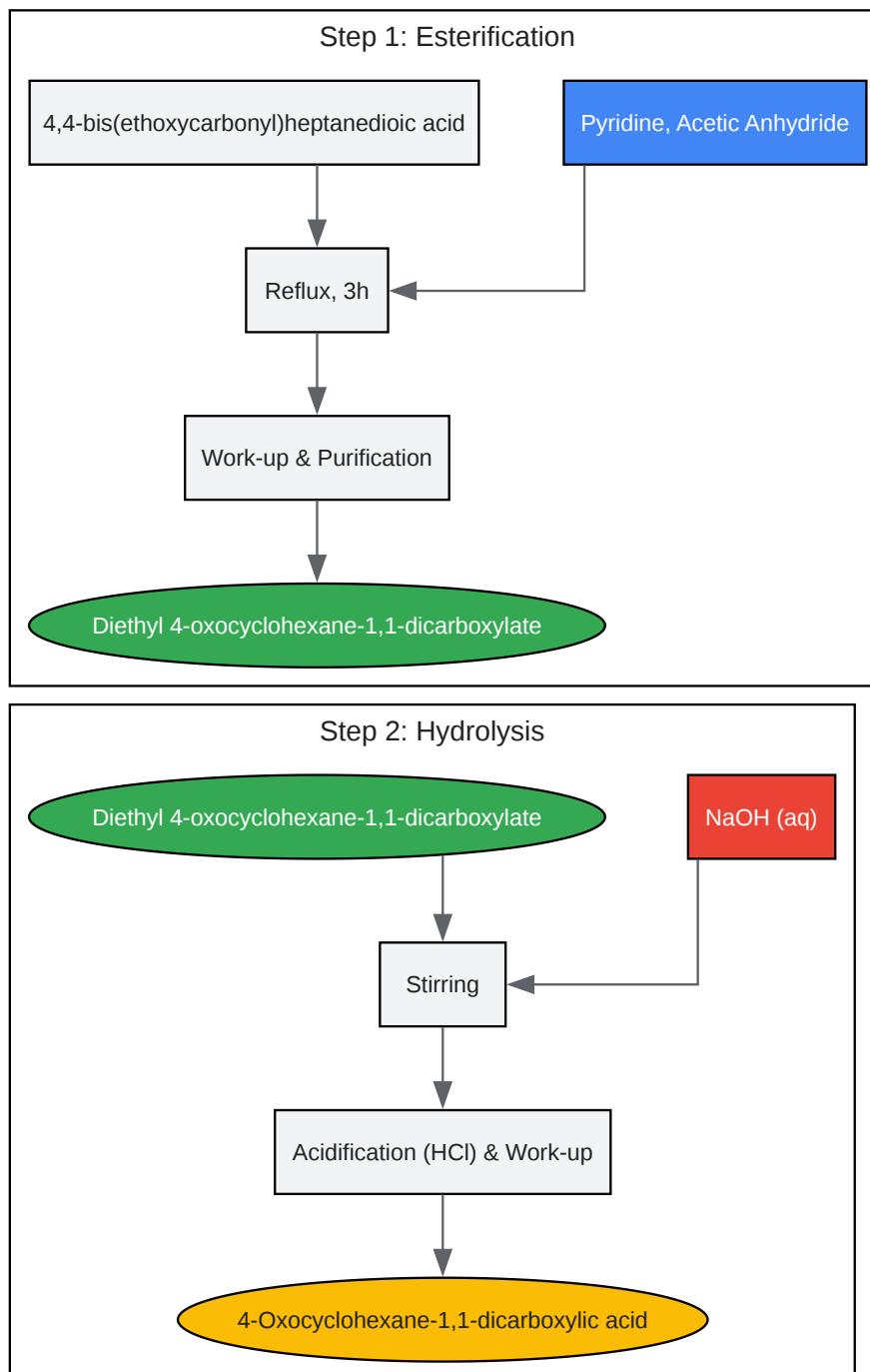
The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is a standard procedure. While a specific protocol for this exact compound is not detailed in the search results, a general method involves saponification using a strong base followed by acidification.

General Experimental Protocol:

Parameter	Details
Starting Material	Diethyl 4-oxocyclohexane-1,1-dicarboxylate
Reagents	Aqueous solution of a strong base (e.g., NaOH or KOH), Strong acid for acidification (e.g., HCl).
Reaction Conditions	Stirring at room temperature or elevated temperature to ensure complete hydrolysis.
Work-up	<ol style="list-style-type: none">1. Acidify the reaction mixture to precipitate the dicarboxylic acid.2. Filter the precipitate.3. Wash the solid with cold water to remove inorganic salts.4. Dry the product under vacuum.

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Oxocyclohexane-1,1-dicarboxylic acid** is not readily available in the public domain. However, data for the related dimethyl ester, dimethyl 4-oxocyclohexane-1,1-dicarboxylate, can provide some insights[3]. The presence of a ketone and carboxylic acid functional groups would be expected to show characteristic signals in IR and NMR spectra. For instance, the IR spectrum would likely exhibit a strong carbonyl (C=O) stretch for the ketone around 1715 cm^{-1} and a broad O-H stretch for the carboxylic acid from $2500\text{-}3300\text{ cm}^{-1}$, along with a carbonyl stretch for the acid around 1700 cm^{-1} . In ^{13}C NMR, the carbonyl carbons of the ketone and carboxylic acids would appear downfield.


Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activity, mechanism of action, or involvement in signaling pathways of **4-Oxocyclohexane-1,1-dicarboxylic acid**. However, various derivatives of cyclohexane-carboxylic acids have been investigated for a

range of biological activities, including anti-inflammatory and antimicrobial properties[4]. This suggests that **4-Oxocyclohexane-1,1-dicarboxylic acid** could serve as a valuable starting material for the synthesis of novel bioactive compounds. Further research is warranted to explore the pharmacological potential of this molecule and its derivatives.

Experimental Workflow Diagram

Synthesis of 4-Oxocyclohexane-1,1-dicarboxylic acid

[Click to download full resolution via product page](#)**Caption: Synthetic pathway for 4-Oxocyclohexane-1,1-dicarboxylic acid.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. capotchem.cn [capotchem.cn]
- 2. DIETHYL 4-OXOCYCLOHEXANE-1,1-DICARBOXYLATE | 55704-60-4 [chemicalbook.com]
- 3. 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester | C10H14O5 | CID 592992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Chemical formula and molecular weight of 4-Oxocyclohexane-1,1-dicarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338851#chemical-formula-and-molecular-weight-of-4-oxocyclohexane-1-1-dicarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com